1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone

Description

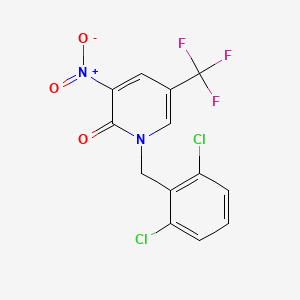

Chemical Abstracts Registry No.: 339009-22-2 Molecular Formula: C₁₃H₇Cl₂F₃N₂O₃ Molecular Weight: 367.11 g/mol Structure: The compound features a pyridinone core substituted at position 1 with a 2,6-dichlorobenzyl group, position 3 with a nitro (-NO₂) group, and position 5 with a trifluoromethyl (-CF₃) group. The nitro and trifluoromethyl groups are strong electron-withdrawing moieties, while the dichlorobenzyl group enhances lipophilicity and may improve membrane permeability .

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3N2O3/c14-9-2-1-3-10(15)8(9)6-19-5-7(13(16,17)18)4-11(12(19)21)20(22)23/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYDTUSBEKFFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the pyridinone core. The introduction of the dichlorobenzyl, nitro, and trifluoromethyl groups is achieved through specific reactions such as nucleophilic substitution, nitration, and Friedel-Crafts acylation. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone exhibit significant antimicrobial properties. The trifluoromethyl group is associated with increased potency in biological systems due to its electron-withdrawing nature, enhancing interactions with target proteins or enzymes. For instance, studies have shown that derivatives containing similar functional groups have demonstrated effective antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL .

Antiviral Properties

The compound's structural characteristics may also lend themselves to antiviral applications. It is hypothesized that the compound could interact with viral enzymes or receptors involved in replication processes, although specific studies on this compound are still emerging. The exploration of its derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown promise in inhibiting HIV-1 strains .

Herbicidal Properties

The compound has been evaluated for its herbicidal potential. The trifluoromethyl group contributes to the herbicidal efficacy by enhancing the lipophilicity of the compounds, which facilitates better absorption and interaction with plant metabolic pathways. Preliminary studies suggest that similar compounds have exhibited effective herbicidal activity against various weed species.

Case Studies

| Study | Application | Findings |

|---|---|---|

| A.M. Doherty et al. | Antimicrobial | Identified lead compounds with similar structures showing significant inhibition against PDGFr and FGFr tyrosine kinases. |

| Patel et al. | Antitubercular | Evaluated derivatives for anti-tubercular activity against Mycobacterium tuberculosis, indicating potential for broader antimicrobial applications. |

| Recent Synthesis Studies | Herbicidal | Novel derivatives synthesized showed enhanced herbicidal activity compared to existing commercial herbicides. |

Mechanistic Insights

Understanding the pharmacodynamics of this compound requires detailed interaction studies with biological macromolecules such as proteins or nucleic acids. Preliminary studies indicate potential interactions with specific receptors or enzymes involved in metabolic pathways. Techniques such as molecular docking simulations and binding assays are being employed to elucidate binding affinities and mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone with structurally related compounds, emphasizing key differences in substituents and molecular properties:

Key Structural and Functional Insights:

Electron-Withdrawing vs. In contrast, the carboximidamide group in the second compound introduces hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .

Lipophilicity and Bioavailability :

- The 2,6-dichlorobenzyl and CF₃ groups in the target compound increase logP values, suggesting superior membrane permeability compared to derivatives with polar substituents (e.g., hydroxy or carboximidamide). This property is critical for agrochemicals or CNS-targeting drugs .

Derivatives lacking nitro groups (e.g., pyranone or phenyl-substituted analogs) might exhibit better metabolic stability .

Halogen Bonding :

- Chlorine atoms in the dichlorobenzyl moiety facilitate halogen bonding with protein targets, a feature shared across all compared compounds. However, the 3,4-dichlorobenzyl variant (CAS 400076-09-7) may exhibit different binding modes compared to the 2,6-dichloro isomer in the target compound .

Biological Activity

1-(2,6-Dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a pyridinone ring and multiple functional groups, which enhance its reactivity and interaction with biological systems. The molecular formula of this compound is C13H8Cl2F3N2O3, indicating the presence of chlorine, fluorine, and nitro groups that contribute to its pharmacological properties.

The compound's chemical structure is characterized by:

- Pyridinone ring : Contributes to the compound's stability and biological activity.

- Trifluoromethyl group : Enhances lipophilicity and biological interactions due to its electron-withdrawing nature.

- Nitro group : Known for its electrophilic character, facilitating nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and herbicidal properties. The trifluoromethyl group is often associated with increased potency in biological systems, enhancing interactions with target proteins or enzymes.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this pyridinone exhibit substantial antimicrobial effects. The presence of the trifluoromethyl group has been linked to improved efficacy against various bacterial strains. For instance:

- Compounds in the same class have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens due to their structural attributes .

Herbicidal Activity

The herbicidal properties of this compound are attributed to its ability to disrupt metabolic pathways in plants. Similar compounds have been identified as effective herbicides, suggesting potential applications in agricultural chemistry .

Research Findings and Case Studies

Recent studies have utilized various methods to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| A.M. Doherty et al. | Synthesis and screening of derivatives | Identified lead compounds with significant inhibitory effects on PDGFr and FGFr tyrosine kinases . |

| Patel et al. | In vitro antimicrobial assays | Demonstrated effective antimicrobial activity against Mycobacterium tuberculosis . |

| Molecular docking studies | Binding affinity analysis | Indicated strong interactions with specific receptors involved in metabolic pathways . |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with enzymes : The nitro group may facilitate binding to active sites of enzymes involved in metabolic processes.

- Receptor modulation : Potential interaction with various receptors could alter signaling pathways within cells.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitutions and condensation reactions. Key steps include:

- Step 1: Introduction of the 2,6-dichlorobenzyl group via alkylation using a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Nitration at the 3-position using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Step 3: Trifluoromethyl group installation via cross-coupling reactions (e.g., using CuI or Pd catalysts) or direct fluorination .

Optimization Tips:

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

- Monitor reaction progress with LC-MS or TLC to isolate intermediates and minimize side products .

- Adjust stoichiometry of nitro-group precursors to balance reactivity and stability .

Basic Question: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm; pyridinone carbonyl at ~165 ppm) .

- 19F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS):

- Infrared (IR) Spectroscopy:

- Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm successful nitration .

Data Cross-Validation:

- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced Question: How does the presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The nitro and trifluoromethyl groups significantly alter electronic and steric properties:

- Electronic Effects:

- Steric Effects:

Experimental Validation:

- Perform kinetic studies under varying conditions (polar vs. non-polar solvents) to map substituent effects .

- Use Hammett plots to correlate substituent electronic parameters with reaction rates .

Advanced Question: What strategies can be employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities. Key strategies include:

- Standardization of Assays:

- Mechanistic Profiling:

- Conduct target engagement studies (e.g., SPR or ITC) to confirm direct binding to proposed biological targets .

- Compare activity against structurally related analogs to isolate functional group contributions .

Case Study:

- If one study reports anticancer activity while another does not, test both in parallel under identical conditions, controlling for variables like serum concentration and incubation time .

Advanced Question: What computational methods are suitable for modeling the interaction between this compound and potential enzyme targets?

Methodological Answer:

Computational approaches include:

- Molecular Docking (AutoDock Vina, Glide):

- Molecular Dynamics (MD) Simulations (GROMACS, AMBER):

- Simulate ligand-protein interactions over 100+ ns to assess stability of key hydrogen bonds (e.g., nitro group with active-site residues) .

- QSAR Modeling:

- Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and electrostatic potential maps .

Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.